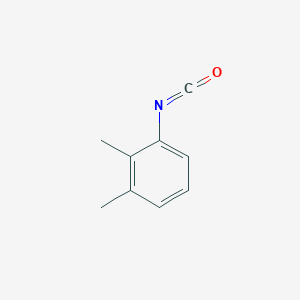

2,3-Dimethylphenyl isocyanate

Description

Properties

IUPAC Name |

1-isocyanato-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-4-3-5-9(8(7)2)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHJIEOCVVIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166584 | |

| Record name | 2,3-Dimethylphenylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-99-7 | |

| Record name | 2,3-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylphenylisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylphenylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-2,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylphenyl Isocyanate

Introduction

2,3-Dimethylphenyl isocyanate (CAS RN: 1591-99-7) is an aromatic isocyanate compound characterized by a phenyl ring substituted with an isocyanate (-N=C=O) group and two adjacent methyl groups.[1][2][3] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate and building block in organic synthesis.[4][5] Its applications are particularly relevant in the development of novel pharmaceuticals, agrochemicals, and specialized polymers.[6][7]

This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and handling protocols for this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

Accurate identification and characterization are paramount for the effective use of any chemical reagent. The fundamental properties of this compound are summarized below.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 1591-99-7 | [1][8] |

| Molecular Formula | C₉H₉NO | [1][8] |

| Molecular Weight | 147.17 - 147.18 g/mol | [1][2][3][8] |

| Appearance | Clear, colorless to pale yellow liquid | [9] |

| Density | 1.059 g/mL | [1][2] |

| Boiling Point | 104-105 °C (at 50 mmHg) | [1][10] |

| Refractive Index | 1.5375 - 1.5405 (at 20°C) | [1][9] |

| InChI Key | KNHJIEOCVVIBIV-UHFFFAOYSA-N | [1][2] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically found around 2250-2275 cm⁻¹. The spectrum for this compound aligns with this, showing a characteristic peak in this region.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons will appear in the downfield region (typically 7.0-7.5 ppm), with splitting patterns determined by their coupling. The two methyl groups will appear as singlets in the upfield region (typically 2.0-2.5 ppm).

-

¹³C NMR : The carbon spectrum will show a characteristic signal for the highly deshielded isocyanate carbon (~120-130 ppm), along with signals for the aromatic and methyl carbons.

-

Chemical Structure and Reactivity

The chemical behavior of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group.

Molecular Structure

The structure consists of a benzene ring with an isocyanate group at position 1, and two methyl groups at positions 2 and 3.

Caption: Structure of 1-isocyanato-2,3-dimethylbenzene.

Core Reactivity

Isocyanates are electrophiles that readily react with a wide range of nucleophiles.[12] The primary site of reaction is the central carbon of the N=C=O group.

-

Reaction with Alcohols : This is a cornerstone reaction, forming a stable urethane (carbamate) linkage.[12] This reaction is moderately fast and can be catalyzed by bases like tertiary amines or organometallic compounds.[13] The exothermicity of this reaction is approximately 24 kcal/mol.[13]

-

Reaction with Amines : The reaction with primary or secondary amines is typically very rapid and results in the formation of a urea derivative.[12] Primary amines are generally more reactive towards isocyanates than primary alcohols.[14]

-

Reaction with Water : Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas.[12] This reaction is critical to consider, as the newly formed amine can then react with another isocyanate molecule to form a disubstituted urea. This necessitates the use of anhydrous conditions for most applications to prevent unwanted side reactions and product contamination.

The general order of reactivity of common nucleophiles with isocyanates is: Primary Amine > Primary Alcohol > Secondary Amine > Water[14]

Caption: General reactivity pathways for this compound.

Synthesis and Manufacturing

The industrial production of aryl isocyanates, including this compound, is most commonly achieved through the phosgenation of the corresponding primary amine (2,3-dimethylaniline).[12]

General Reaction: R-NH₂ (2,3-dimethylaniline) + COCl₂ (phosgene) → R-NCO (this compound) + 2 HCl[12]

This process involves hazardous materials like phosgene and requires specialized equipment and stringent safety protocols.[12] Alternative, phosgene-free laboratory methods exist, such as the Curtius rearrangement or the oxidation of isonitriles, but the phosgenation route remains dominant for large-scale synthesis.[6][15] A patented method describes using solid phosgene (triphosgene) with 2,3-dimethylaniline in a solvent like 1,2-dichloroethane to improve safety and simplify the process.[6]

Applications in Research and Drug Development

The electrophilic nature of this compound makes it a versatile reagent.

-

Pharmaceutical Synthesis : It serves as a key building block for creating molecules with urea or urethane linkages, which are common motifs in modern pharmaceuticals.[4][7] These functional groups can act as hydrogen bond donors and acceptors, influencing a molecule's binding affinity to biological targets.

-

Derivatization Reagent : In analytical chemistry, it can be used to derivatize alcohols and amines to facilitate their separation and detection, for example, by gas or liquid chromatography.

-

Polymer Chemistry : As a monofunctional isocyanate, it can be used as a chain terminator or for end-capping in polyurethane synthesis to control molecular weight and modify polymer properties.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

Hazard Profile

-

Toxicity : Fatal if inhaled and toxic or harmful if swallowed or in contact with skin.[1][5][10][16]

-

Irritation : Causes serious eye and skin irritation.[1][5][10]

-

Sensitization : May cause allergy or asthma symptoms, breathing difficulties if inhaled, and may cause an allergic skin reaction.[1][17][18]

Handling and Personal Protective Equipment (PPE)

-

Ventilation : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10][17]

-

Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact.[10][18]

-

Eye Protection : Use chemical safety goggles or a face shield.[10][18]

-

Respiratory Protection : In case of inadequate ventilation or for spill cleanup, use a full-face respirator with an appropriate organic vapor cartridge.[10][17][18]

-

Inert Atmosphere : Due to its reactivity with water, handle and store under an inert atmosphere (e.g., nitrogen or argon) to maintain purity.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[17] It should be stored separately from incompatible materials such as alcohols, amines, bases, and water. Refrigeration is often recommended for long-term storage.[17]

Experimental Protocol: Synthesis of a Urethane Derivative

This protocol provides a representative workflow for the reaction of this compound with a primary alcohol to form a carbamate (urethane). This procedure underscores the need for anhydrous conditions and careful product purification.

Caption: Experimental workflow for urethane synthesis.

Step-by-Step Methodology

-

Preparation : All glassware must be rigorously dried in an oven (120°C) overnight and allowed to cool in a desiccator or assembled and flame-dried under a high vacuum.

-

Reaction Setup : Assemble the reaction flask with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition :

-

Dissolve the primary alcohol (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add this compound (1.05 equivalents) dropwise via a syringe over 5-10 minutes. Causality: A slight excess of the isocyanate ensures full conversion of the limiting alcohol. Slow, cooled addition helps to control the exothermic reaction.

-

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting alcohol.

-

Work-up :

-

Quench the reaction by adding a small amount of methanol to consume any remaining isocyanate.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure urethane.

-

Validation : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

References

-

This compound - Stenutz. [Link]

-

Isocyanate - Wikipedia. [Link]

-

Chemical Properties of this compound (CAS 1591-99-7) - Cheméo. [Link]

-

Relative reactivity's of various functional groups towards isocyanates - ResearchGate. [Link]

-

SAFETY DATA SHEET - this compound | Georganics. [Link]

-

This compound | C9H9NO | CID 137096 - PubChem. [Link]

-

The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. - Journal of the Chemical Society (Resumed). [Link]

-

1.2.1 - Isocyanate Reactions - poliuretanos. [Link]

-

Reaction of isocyanates with alcohols | Download Scientific Diagram - ResearchGate. [Link]

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. [Link]

-

This compound - Optional[FTIR] - Spectrum - SpectraBase. [Link]

- CN101817763A - Method for preparing dimethylphenyl isocyanate - Google P

-

This compound - High purity | EN - Georganics. [Link]

-

Isocyanate synthesis by substitution - Organic Chemistry Portal. [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals - Patsnap Eureka. [Link]

-

2,6-Dimethylphenyl isocyanate - NIST WebBook. [Link]

-

Chemical Synthesis and Properties of Isocyanates. [Link]

-

2,5-Dimethylphenyl isocyanate | C9H9NO | CID 98605 - PubChem. [Link]

Sources

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. This compound [stenutz.eu]

- 3. This compound | C9H9NO | CID 137096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1591-99-7 [amp.chemicalbook.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]

- 7. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 8. scbt.com [scbt.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. georganics.sk [georganics.sk]

- 11. spectrabase.com [spectrabase.com]

- 12. Isocyanate - Wikipedia [en.wikipedia.org]

- 13. poliuretanos.net [poliuretanos.net]

- 14. researchgate.net [researchgate.net]

- 15. Isocyanate synthesis by substitution [organic-chemistry.org]

- 16. 2,5-Dimethylphenyl isocyanate | C9H9NO | CID 98605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. multimedia.3m.com [multimedia.3m.com]

An In-Depth Technical Guide to 2,3-Dimethylphenyl Isocyanate (CAS: 1591-99-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Versatility of a Key Synthetic Building Block

2,3-Dimethylphenyl isocyanate, a substituted aromatic isocyanate, represents a versatile and highly reactive building block in modern organic synthesis. Its utility extends from the construction of complex molecular architectures to the development of novel materials and pharmaceutical agents. The presence of the isocyanate functional group (-N=C=O) imparts a strong electrophilic character, making it a prime candidate for reactions with a wide array of nucleophiles. The strategic placement of the two methyl groups on the phenyl ring influences its reactivity and the conformational properties of its derivatives, offering a nuanced tool for fine-tuning molecular properties. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical properties, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1591-99-7 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Clear, slightly yellow liquid | [2] |

| Density | 1.059 g/cm³ | [3] |

| Boiling Point | 88-90 °C at 9.5 mmHg | [4] |

| Refractive Index | 1.540 | [3] |

| InChIKey | KNHJIEOCVVIBIV-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate group (-N=C=O).

-

-N=C=O Asymmetric Stretch: A prominent peak is observed around 2272 cm⁻¹ .[5] The high intensity and characteristic position of this band make IR spectroscopy a valuable tool for monitoring reactions involving this functional group.[6][7]

-

Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands are expected in the 1500-1600 cm⁻¹ region.[5]

-

C-H Bending: Absorptions corresponding to the methyl groups and aromatic C-H out-of-plane bending are also present.[5]

A representative FTIR spectrum can be found at SpectraBase.[8]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (δ 6.86-7.2 ppm, multiplet, 3H): The three protons on the aromatic ring will appear as a complex multiplet.[5]

-

Methyl Protons (δ 2.42 ppm, singlet, 3H and δ 2.28 ppm, singlet, 3H): The two methyl groups are chemically non-equivalent and will therefore appear as two distinct singlets.[5]

-

-

¹³C NMR (100 MHz, CDCl₃):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 147.

-

Fragmentation Pattern: Aromatic isocyanates typically show a strong molecular ion peak.[9] Common fragmentation pathways involve the loss of CO (m/z = 119) and the isocyanate group (m/z = 91, the dimethylphenyl cation).[10][11] Further fragmentation of the aromatic ring and methyl groups will also be observed.

Synthesis of this compound

The most common industrial method for the synthesis of isocyanates is the phosgenation of the corresponding primary amine.[12] However, due to the high toxicity of phosgene, alternative methods using phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate) are often preferred in a laboratory setting.

Laboratory-Scale Synthesis Protocol using Triphosgene

This protocol is adapted from a patented method for the synthesis of dimethylphenyl isocyanates.[12]

dot

Caption: Workflow for the synthesis of this compound.

Materials:

-

2,3-Dimethylaniline (26.7 g)

-

Triphosgene (solid phosgene) (29.7 g)

-

1,2-Dichloroethane (200 mL)

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve 26.7 g of 2,3-dimethylaniline in 100 mL of 1,2-dichloroethane in a dropping funnel.

-

In a separate three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, dissolve 29.7 g of triphosgene in 100 mL of 1,2-dichloroethane.

-

-

Reaction:

-

Cool the triphosgene solution to 0-5 °C using an ice bath.

-

Slowly add the 2,3-dimethylaniline solution dropwise to the stirred triphosgene solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, gradually heat the reaction mixture to reflux (75-80 °C) and maintain for 4 hours. The reaction produces a significant amount of HCl gas, which should be safely vented and neutralized.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent (1,2-dichloroethane) under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound. The reported yield for this method is approximately 77.7%.[12]

-

Causality of Experimental Choices:

-

Use of Triphosgene: Triphosgene is a safer, solid alternative to gaseous phosgene, making it more suitable for laboratory-scale synthesis. It decomposes in situ to generate phosgene.

-

Slow Addition at Low Temperature: The reaction between the amine and phosgene (generated from triphosgene) is highly exothermic. Slow addition at low temperature helps to control the reaction rate, prevent side reactions, and ensure safety.

-

Reflux Conditions: Heating to reflux ensures the reaction goes to completion.

-

Vacuum Distillation: This is a standard method for purifying liquid organic compounds, especially those with relatively high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition.

Reactivity and Synthetic Applications

The high electrophilicity of the central carbon atom in the isocyanate group makes this compound a prime substrate for nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

General Reactivity with Nucleophiles

The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

dot

Caption: General mechanism of nucleophilic attack on an isocyanate.

The reactivity of nucleophiles towards isocyanates generally follows the order: primary amines > secondary amines > alcohols > thiols > water.[13]

Synthesis of Ureas

The reaction of this compound with primary or secondary amines readily affords the corresponding N,N'-disubstituted or N,N',N'-trisubstituted ureas. This reaction is typically fast and proceeds in high yield at room temperature.[14][15]

Experimental Protocol: Synthesis of a Disubstituted Urea

-

Dissolve one equivalent of this compound in a suitable anhydrous solvent (e.g., acetone, THF, or dichloromethane).

-

Slowly add one equivalent of the desired amine, also dissolved in the same solvent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the -N=C=O peak at ~2272 cm⁻¹).

-

The urea product often precipitates from the reaction mixture and can be isolated by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[5]

Synthesis of Carbamates (Urethanes)

The reaction of this compound with alcohols or phenols yields carbamates, also known as urethanes.[16][17] This reaction is generally slower than the reaction with amines and often requires heating or catalysis.[13][18][19]

Experimental Protocol: Synthesis of a Carbamate

-

Dissolve one equivalent of this compound and one equivalent of the desired alcohol in an anhydrous solvent (e.g., toluene or THF).

-

Add a catalytic amount of a suitable catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or IR spectroscopy.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude carbamate by recrystallization or column chromatography.

The choice of catalyst is crucial and can significantly influence the reaction rate. Tertiary amines and organotin compounds are commonly used.[18]

Relevance in Drug Development and Medicinal Chemistry

While specific examples of marketed drugs containing the this compound moiety are not readily found in the searched literature, the urea and carbamate linkages formed from its reactions are prevalent in a wide range of biologically active molecules. Isocyanates and their isocyanide counterparts are valuable tools in medicinal chemistry for several reasons:[20][21]

-

Scaffold Hopping and Bioisosteric Replacement: The urea and carbamate groups can act as bioisosteres for other functional groups, such as amides and esters, allowing for the modulation of physicochemical properties like solubility, metabolic stability, and hydrogen bonding capacity.

-

Introduction of Structural Rigidity: The planar nature of the urea and carbamate linkages can introduce conformational constraints into a molecule, which can be beneficial for binding to a biological target.

-

Formation of Hydrogen Bonds: The N-H and C=O groups in ureas and carbamates are excellent hydrogen bond donors and acceptors, respectively, which are crucial for molecular recognition and binding affinity to proteins.

Although direct applications of this compound in drug synthesis were not identified in the provided search results, its structural isomer, 2,6-dimethylphenyl isocyanide, has been studied for its interaction with metalloenzymes, highlighting the potential of such substituted phenyl isocyanides/isocyanates in probing biological systems.[20]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary

-

Toxicity: Harmful if swallowed or inhaled.[22] It is classified as toxic.[4]

-

Irritation: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[22]

-

Sensitization: May cause an allergic skin reaction.

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture, as it reacts with water.

-

Recommended storage temperature is 2-8 °C.[4]

Thermal Stability

Isocyanates can undergo thermal decomposition. While specific TGA data for this compound is not available in the searched literature, studies on other isocyanates show that decomposition can begin at elevated temperatures, with significant degradation occurring at higher temperatures.[23] The decomposition of isocyanurates, which can be formed from the trimerization of isocyanates, typically occurs above 400°C.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis. Its ability to readily form stable urea and carbamate linkages makes it a useful tool for the construction of complex molecules. While its direct application in marketed pharmaceuticals is not prominent in the available literature, the chemical motifs it can generate are of high importance in medicinal chemistry. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in research and development.

References

- Alonso, I., Esquivias, J., Gómez-Arrayás, R., & Carretero, J. C. (2008). J. Org. Chem., 73, 6401-6404.

- Jain, S. L., Sharma, V. B., & Sain, B. (2005). J. Mol.

- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Rasayan J. Chem, 4(4), 833-838.

-

Organic Chemistry Portal. (n.d.). Urea synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

- Liu, H., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8218.

- Ginting, R. T., & Pasaribu, N. (2018). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). IOP Conference Series: Materials Science and Engineering, 309, 012111.

- Barbeau, S., et al. (1998). Practical synthesis of urea derivatives.

- Horner, P. J. (2011). Method for making carbamates, ureas and isocyanates.

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of isocyanates from carbamates. Retrieved from [Link]

- Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.

- CN101817763A - Method for preparing dimethylphenyl isocyanate. (2010).

-

NIST. (n.d.). 2,6-Dimethylphenyl isocyanate. National Institute of Standards and Technology. Retrieved from [Link]

- The Royal Society of Chemistry. (2021).

- Bacaloglu, R., et al. (1988). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1859-1864.

- Semantic Scholar. (2021). Medicinal Chemistry of Isocyanides.

- Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Georganics. (2011).

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1591-99-7). Retrieved from [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). TGA curves of poly(isocyanates)

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

- National Institutes of Health. (2020).

- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives. (1988).

- ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b)

- Doc Brown's Chemistry. (2025). Interpreting the fragmentation pattern of the mass spectrum of 2,3-dimethylpentane.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates. (2004).

- ResearchGate. (n.d.). TGA and derivative thermogravimetric (DTG) curves of PA6.

- YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- Doc Brown's Chemistry. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. This compound | C9H9NO | CID 137096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1591-99-7 [amp.chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 1591-99-7 [sigmaaldrich.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. C7H16 mass spectrum of 2,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 15. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 16. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 17. Carbamate - Wikipedia [en.wikipedia.org]

- 18. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Dimethylphenyl Isocyanate: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenyl isocyanate (CAS No. 1591-99-7) is an aromatic isocyanate that serves as a versatile building block in organic synthesis. Its unique structural features, characterized by the presence of two methyl groups ortho and meta to the isocyanate functionality on a benzene ring, impart specific reactivity and properties to its derivatives. This guide provides a comprehensive overview of its molecular structure, detailed synthetic protocols, characteristic spectroscopic data, and key reactions, with a focus on its applications in the synthesis of ureas and carbamates, which are prevalent motifs in medicinal chemistry and materials science.

Part 1: Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 1-isocyanato-2,3-dimethylbenzene, is a clear, colorless to pale yellow liquid at room temperature. The presence of the electron-donating methyl groups influences the electrophilicity of the isocyanate carbon, modulating its reactivity compared to unsubstituted phenyl isocyanate.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data Summary

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Number | 1591-99-7 | [1] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 105 °C | [2] |

| Density | 1.059 g/cm³ | [2] |

| IR (KBr, cm⁻¹) | 2272 (N=C=O stretch), 1499, 1086 | [1] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.86-7.2 (m, 3H, Ar-H), 2.42 (s, 3H, CH₃), 2.28 (s, 3H, CH₃) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 138.0, 131.6, 131.1, 127.8, 127.5, 126.6, 121.2, 22.7, 18.6 | [1] |

Part 2: Synthesis of this compound

The most common and industrially viable method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. In recent years, the use of solid phosgene (triphosgene) has become a safer alternative to gaseous phosgene.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2,3-Dimethylaniline

This protocol is adapted from a patented procedure and utilizes solid phosgene for enhanced safety.[3]

Materials:

-

2,3-Dimethylaniline (26.7 g)

-

Solid Phosgene (Triphosgene) (29.7 g)

-

1,2-Dichloroethane (200 mL)

Procedure:

-

In separate flasks, dissolve 26.7 g of 2,3-dimethylaniline in 100 mL of 1,2-dichloroethane and 29.7 g of solid phosgene in 100 mL of 1,2-dichloroethane.

-

Cool the solid phosgene solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add the 2,3-dimethylaniline solution dropwise to the cooled solid phosgene solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, gradually warm the reaction mixture to 75-80 °C and reflux for 4 hours.

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield this compound.[3]

Part 3: Reactivity and Synthetic Applications

The isocyanate group is highly electrophilic and readily reacts with nucleophiles containing active hydrogen atoms, such as amines, alcohols, and water. These reactions are fundamental to the formation of ureas and carbamates, respectively.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines provides a straightforward route to N,N'-disubstituted or N,N,N'-trisubstituted ureas. These urea derivatives are of significant interest in medicinal chemistry, with some exhibiting potential as kinase inhibitors.[1]

Urea Synthesis Workflow Diagram

Caption: General workflow for the synthesis of ureas.

General Experimental Protocol: Synthesis of N-(2,3-dimethylphenyl)-N'-substituted ureas

This is a general procedure that can be adapted for various amine substrates.[1]

Materials:

-

This compound (0.01 mol)

-

Substituted amine (0.01 mol)

-

Acetone (60 mL)

Procedure:

-

Dissolve the substituted amine (0.01 mol) in 50 mL of acetone with stirring.

-

In a separate flask, dissolve this compound (0.01 mol) in 10 mL of acetone.

-

Add the isocyanate solution to the amine solution while maintaining the temperature below 40 °C.

-

Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, the solid product is collected by filtration, washed with a small amount of cold acetone, and dried.

Reaction with Alcohols to Form Carbamates

The reaction of this compound with alcohols yields carbamates (urethanes). This reaction is fundamental to the synthesis of polyurethanes when diols or polyols are used.

General Experimental Protocol: Synthesis of Alkyl N-(2,3-dimethylphenyl)carbamates

While a specific protocol for this compound was not found, the following is a general procedure for the synthesis of carbamates from isocyanates and alcohols.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Anhydrous solvent (e.g., THF, toluene)

-

Optional: Catalyst (e.g., dibutyltin dilaurate)

Procedure:

-

Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of the desired alcohol to the solution. For less reactive alcohols, a catalytic amount of a suitable catalyst can be added.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by IR spectroscopy for the disappearance of the isocyanate peak around 2270 cm⁻¹).

-

Remove the solvent under reduced pressure to obtain the crude carbamate, which can be further purified by recrystallization or chromatography if necessary.

Part 4: Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of various functional molecules.

-

Drug Discovery: It is used in the synthesis of urea-based kinase inhibitors, such as analogs of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1] The 2,3-dimethylphenyl moiety can provide specific steric and electronic interactions within the kinase binding pocket.

-

Agrochemicals: Phenyl isocyanates are precursors to a wide range of pesticides and herbicides. The specific substitution pattern of this compound can be exploited to develop new agrochemicals with tailored properties.

-

Materials Science: As a monofunctional isocyanate, it can be used as a chain terminator or for surface modification in polyurethane and polyimide synthesis. It is also a precursor for the synthesis of UV absorbers, such as 6-(2,3-dimethylphenyl)-s-triazine derivatives, which can be incorporated into polymers to prevent degradation from UV radiation.

Part 5: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Isocyanates are known sensitizers and can cause allergic reactions.[4]

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, amines, and alcohols.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] For skin contact, wash off immediately with soap and plenty of water.[2] If inhaled, move to fresh air.[2] If swallowed, seek immediate medical attention.[2]

References

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan

- This compound Safety D

- 2,3-Dimethylphenyl isocyan

- CN101817763A - Method for preparing dimethylphenyl isocyanate.

- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals

- SAFETY D

Sources

Introduction: Contextualizing 2,3-Dimethylphenyl Isocyanate in Contemporary Research

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylphenyl Isocyanate

For the Modern Researcher and Drug Development Professional

This compound (CAS No. 1591-99-7) is an aromatic isocyanate, a class of compounds distinguished by the highly reactive isocyanate group (-N=C=O) attached to a phenyl ring.[1][2] This functional group makes it a valuable reagent and building block in organic synthesis. For professionals in drug development and medicinal chemistry, isocyanates are not merely reactive intermediates but are increasingly recognized for their role in creating diverse molecular architectures, from novel therapeutic agents to prodrugs designed to improve pharmacokinetic profiles.[3] Isocyanates serve as key components in the synthesis of ureas, carbamates, and other functionalities integral to many biologically active molecules.[4] A thorough understanding of the physical properties of this compound is, therefore, not just academic; it is a prerequisite for its safe handling, effective application in synthesis, and the accurate interpretation of experimental outcomes. This guide provides a detailed examination of these properties, grounded in established data and practical, field-proven methodologies.

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical substance is the foundation of scientific integrity. The following identifiers and structural details define this compound.

| Identifier | Value | Source(s) |

| CAS Number | 1591-99-7 | [2][5] |

| Molecular Formula | C₉H₉NO | [2][5] |

| Molecular Weight | 147.17 g/mol | [2] |

| IUPAC Name | 1-isocyanato-2,3-dimethylbenzene | [2][5] |

| Synonyms | 2,3-Xylyl isocyanate | [6] |

| InChI Key | KNHJIEOCVVIBIV-UHFFFAOYSA-N | [5][7] |

| SMILES | CC1=C(C(=CC=C1)N=C=O)C | [5] |

Quantitative Physical Properties: A Comprehensive Data Summary

The following table summarizes the key physical properties of this compound. These values are critical for reaction setup, purification, and safety assessments.

| Property | Value | Conditions | Source(s) |

| Appearance | Clear, colorless to pale yellow/gold liquid | Ambient | [8] |

| Odor | Pungent | - | [5] |

| Density | 1.059 g/mL | 25 °C | [9] |

| Boiling Point | 104 - 105 °C | 50 mmHg | [5] |

| Melting Point | Not available | - | [10] |

| Refractive Index | 1.5375 - 1.5405 | 20 °C | [8] |

| Flash Point | 93 °C (199 °F) | Closed Cup | [10] |

| Vapor Pressure | Data not available | - | [11] |

| Solubility | Reacts with water. Soluble in many organic solvents (e.g., toluene, dichloromethane). Quantitative data is not widely published. | - | [10][12][13] |

Expert Insights on Key Physical Characteristics

-

Boiling Point: The boiling point is reported at reduced pressure (50 mmHg).[5] This is common for isocyanates to prevent thermal decomposition or polymerization at higher temperatures. Extrapolating to atmospheric pressure is not recommended due to the compound's reactivity.

-

Melting Point: The melting point is not consistently reported in available literature, with safety data sheets often listing it as "not available".[10] This suggests that the compound either has a very low melting point, making it difficult to measure, or it does not readily crystallize under standard conditions. For practical laboratory use at ambient temperatures, it is handled as a liquid.

-

Solubility & Moisture Sensitivity: As with all isocyanates, this compound is highly sensitive to moisture.[10] The isocyanate group reacts readily with water to form an unstable carbamic acid, which then decomposes to an amine (2,3-dimethylaniline) and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a disubstituted urea. This reactivity necessitates handling the compound under inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents. While it is expected to be soluble in common aprotic organic solvents like toluene, dichloromethane, and ethers, its reactivity with protic solvents (like alcohols and amines) is a key feature of its synthetic utility.

-

Stability and Storage: The compound is stable under normal temperatures and pressures when stored correctly.[10] It should be stored in a cool, dry, well-ventilated area away from heat, flames, and strong oxidizing agents.[10] Recommended storage is often under refrigeration (2-8°C) to minimize potential degradation or polymerization over time.[7]

Methodologies for Experimental Verification of Physical Properties

To ensure the quality and identity of this compound in a research setting, particularly when sourced from a new vendor or after prolonged storage, experimental verification of its physical properties is crucial. The following section details authoritative, step-by-step protocols.

Workflow for Safe Handling and Analysis

The high reactivity and toxicity of isocyanates demand a stringent safety workflow. The following diagram outlines the necessary steps before, during, and after handling this compound for analysis.

Caption: Workflow for safe handling of this compound.

Protocol 1: Determination of Refractive Index

The refractive index is a highly sensitive physical property that is excellent for verifying the purity of a liquid.

-

Principle: This method measures the extent to which light is refracted when it passes through the liquid sample. The value is dependent on temperature and the wavelength of light.

-

Apparatus: A calibrated Abbe refractometer with a circulating water bath for temperature control (set to 20.0 ± 0.1 °C).

-

Procedure:

-

Ensure the refractometer prisms are clean and dry. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Using a glass pipette, place 2-3 drops of this compound directly onto the lower prism. Perform this step in a fume hood.

-

Close the prisms immediately to prevent evaporation and reaction with atmospheric moisture.

-

Allow the sample to equilibrate to the target temperature for 2-3 minutes.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Clean the prisms thoroughly with an appropriate anhydrous solvent (e.g., acetone) and a soft lens tissue.

-

-

Trustworthiness Check: The measured value should fall within the range of 1.5375 - 1.5405 for a pure sample at 20°C.[8] Deviations may indicate impurities or degradation.

Protocol 2: Determination of Density

Density is another fundamental property useful for identity and purity assessment. Modern density meters offer high precision, but the pycnometer method remains a reliable standard.[14]

-

Principle: This protocol determines the mass of a precise volume of the liquid at a specified temperature.

-

Apparatus: A 5 mL or 10 mL Gay-Lussac pycnometer, an analytical balance (±0.1 mg), and a constant temperature water bath (set to 25.0 ± 0.1 °C).

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper. Determine and record its empty mass (m₁).

-

Calibrate the pycnometer's volume: Fill it with deionized, degassed water and place it in the water bath for 20 minutes to equilibrate. Adjust the water level to the mark, dry the exterior, and weigh it (m₂). The volume (V) is (m₂ - m₁) / ρ_water, where ρ_water is the density of water at 25.0 °C (0.99704 g/mL).

-

Dry the calibrated pycnometer thoroughly.

-

In a fume hood, fill the pycnometer with this compound.

-

Equilibrate in the water bath for 20 minutes, adjust the volume to the mark, stopper, dry the exterior, and weigh (m₃).

-

Calculate the density: ρ = (m₃ - m₁) / V.

-

-

Trustworthiness Check: The calculated density should be approximately 1.059 g/mL at 25°C.[9] This self-validating system relies on the initial, precise calibration with water.

Spectroscopic Characterization

While not classical physical properties, spectroscopic data are indispensable for confirming molecular structure.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the very strong, sharp absorption band for the isocyanate (-N=C=O) group, which typically appears around 2250-2275 cm⁻¹. Other expected signals include C-H stretches from the methyl groups and the aromatic ring (~2900-3100 cm⁻¹) and aromatic C=C stretching bands (~1450-1600 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show three distinct regions. The aromatic protons will appear as multiplets in the range of δ 7.0-7.4 ppm. The two methyl groups (CH₃), being in slightly different chemical environments, are expected to appear as singlets around δ 2.1-2.4 ppm.[15]

-

¹³C NMR: The isocyanate carbon (-N=C=O) is expected to have a chemical shift in the range of δ 120-130 ppm. The aromatic carbons will produce a set of signals between δ 120-140 ppm, and the methyl carbons will appear upfield, typically around δ 15-25 ppm.[15][16]

-

Conclusion: A Tool for Informed Application

This compound is a potent synthetic tool whose effective and safe use is predicated on a detailed knowledge of its physical characteristics. From its moisture-sensitive nature to its specific density and refractive index, each property informs its handling, application, and the ultimate success of the synthetic endeavor. By employing the authoritative data and rigorous verification protocols outlined in this guide, researchers and drug development scientists can proceed with confidence, ensuring both the integrity of their work and the safety of their laboratory environment.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1591-99-7). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Georganics. (2011, February 9). SAFETY DATA SHEET: this compound. Retrieved from [Link]

-

ACS Reagent Chemicals. (2017). Measurement of Physical Properties. Retrieved from [Link]

-

Univerzita Komenského. (n.d.). PHYSICAL PROPERTIES OF LIQUIDS - Measurement of surface tension by Stalagmometric (drop) method. Retrieved from [Link]

-

INRS. (2009). Methods for determining the physico-chemical properties under REACH. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylphenyl isocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylphenyl isocyanate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Isocyanate. Retrieved from [Link]

-

Scribd. (n.d.). Physical Measurements and Properties: Essential Tools For Lab. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). SUPPORTING INFORMATION. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011, August 9). Isocyanates: Physical & Chemical Properties. Retrieved from [Link]

-

Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

- Stellman, J. M. (Ed.). (2011). Isocyanates: Physical & Chemical Properties. In Encyclopaedia of Occupational Health and Safety.

-

U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved from [Link]

-

Sanying Polyurethane (Nantong) Co., Ltd. (n.d.). 3,5-dimethylphenyl isocyanate Manufacturer & Supplier in China. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

Patsnap. (2024, July 10). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

PMC Isochem. (n.d.). 2,6-Dimethylphenyl isocyanate. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Roberts, J. M., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4665–4680. Retrieved from [Link]

Sources

- 1. This compound | 1591-99-7 [chemicalbook.com]

- 2. This compound | C9H9NO | CID 137096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. sanyingpu.com [sanyingpu.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. 2,6-Dimethylphenyl isocyanate | PMC Isochem [pmcisochem.fr]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound [stenutz.eu]

- 10. georganics.sk [georganics.sk]

- 11. This compound (CAS 1591-99-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Isocyanates: Physical & Chemical Properties [iloencyclopaedia.org]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylphenyl Isocyanate

Introduction

2,3-Dimethylphenyl isocyanate is a significant chemical intermediate, playing a crucial role in the synthesis of a diverse range of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its unique structural features, characterized by the reactive isocyanate group (-NCO) and the steric and electronic influence of the two adjacent methyl groups on the aromatic ring, impart specific reactivity and properties to its derivatives. This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the established phosgene-based route and explore safer, alternative non-phosgene methodologies, including classical rearrangement reactions and modern catalytic approaches. Each pathway will be examined through the lens of mechanistic understanding, practical experimental considerations, and the causality behind procedural choices, ensuring a thorough and actionable understanding for the practicing scientist.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and application in subsequent synthetic endeavors.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Color | Gold | [3] |

| Boiling Point | 105 °C | [3] |

| Flash Point | 88-90 °C at 9.5 mmHg | |

| Purity | ≥97% - 99% | [4] |

| Storage Temperature | 2-8 °C | |

| IUPAC Name | 1-isocyanato-2,3-dimethylbenzene | [1][2] |

| CAS Number | 1591-99-7 | [1][2] |

Safety Information: this compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[3][5] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.[3] It is also a suspected sensitizer, and repeated exposure may lead to allergic reactions.[6][7]

Synthesis Pathway 1: The Phosgene Route

The reaction of primary amines with phosgene (COCl₂) or its safer surrogates, diphosgene and triphosgene, remains a cornerstone of industrial isocyanate production due to its efficiency and broad applicability.

Starting Material: 2,3-Dimethylaniline

The primary precursor for this route is 2,3-dimethylaniline.[8] This starting material is typically synthesized via the catalytic hydrogenation of 2,3-dimethylnitrobenzene. This reduction is a standard and well-understood transformation in organic synthesis.

Phosgenation of 2,3-Dimethylaniline

The direct reaction of 2,3-dimethylaniline with phosgene or a phosgene equivalent is a robust method for the synthesis of this compound. The use of solid phosgene (triphosgene) offers significant safety advantages over gaseous phosgene.[9]

Experimental Protocol: Synthesis of this compound using Solid Phosgene [9]

-

Reactants and Conditions:

-

2,3-Dimethylaniline

-

Solid Phosgene (Triphosgene)

-

Solvent: 1,2-Dichloroethane

-

Temperature: 0-5 °C (addition), then reflux at 75-80 °C

-

Reaction Time: 4 hours at reflux

-

-

Procedure:

-

Dissolve 26.7g of 2,3-dimethylaniline and 29.7g of solid phosgene separately in 100mL of 1,2-dichloroethane.

-

Cool the solid phosgene solution to 0-5 °C with stirring.

-

Slowly add the 2,3-dimethylaniline solution dropwise to the solid phosgene solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, warm the reaction mixture to 75-80 °C and maintain at reflux for 4 hours.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to yield this compound.

-

-

Yield: 77.71%[9]

-

Purity (by HPLC): 98.09%[9]

Causality of Experimental Choices:

-

Solid Phosgene: Chosen for its enhanced safety and ease of handling compared to gaseous phosgene.[9]

-

1,2-Dichloroethane: An inert solvent that facilitates the reaction and allows for the necessary reflux temperature.[9]

-

Initial Low Temperature: The dropwise addition at 0-5 °C controls the initial exothermic reaction between the amine and the phosgene equivalent, minimizing side reactions.[9]

-

Reflux: Heating to reflux provides the necessary activation energy to drive the reaction to completion.[9]

-

Vacuum Distillation: A standard method for purifying liquid organic compounds with relatively high boiling points.[10]

Caption: Phosgenation route to this compound.

Synthesis Pathway 2: Non-Phosgene Routes via Rearrangement Reactions

In response to the significant hazards associated with phosgene, several phosgene-free synthetic routes have been developed. The Curtius, Hofmann, and Lossen rearrangements are classical name reactions that provide access to isocyanates from carboxylic acid derivatives.[5][11][12][13]

The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[13][14] This method is known for its mild conditions and tolerance of a wide range of functional groups.[11]

Precursor Synthesis: 2,3-Dimethylbenzoyl Chloride

The necessary acyl azide is typically prepared from the corresponding acyl chloride. 2,3-Dimethylbenzoyl chloride can be synthesized from 2,3-dimethylbenzoic acid by reaction with thionyl chloride.[3]

Experimental Protocol: Synthesis of 2,3-Dimethylbenzoyl Chloride [3]

-

Reactants and Conditions:

-

2,3-Dimethylbenzoic acid

-

Thionyl chloride

-

Solvent: Dry benzene

-

Temperature: Reflux

-

Reaction Time: 5 hours

-

-

Procedure:

-

Heat a mixture of 35.0 g (233 mmol) of 2,3-dimethylbenzoic acid and 45.0 g (378 mmol) of thionyl chloride in 80 mL of dry benzene to reflux for five hours.

-

Cool the mixture, filter, and evaporate the solvent under reduced pressure to obtain 2,3-dimethylbenzoyl chloride.

-

-

Yield: 92%[3]

Representative Protocol: Curtius Rearrangement

-

Procedure Outline:

-

The synthesized 2,3-dimethylbenzoyl chloride is reacted with an azide source, such as sodium azide, to form 2,3-dimethylbenzoyl azide.

-

The acyl azide is then thermally decomposed in an inert solvent (e.g., toluene) to yield this compound and nitrogen gas. The reaction progress can be monitored by the disappearance of the acyl azide IR signal.

-

Caption: Curtius rearrangement pathway.

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate.[11][12] By controlling the reaction conditions, the isocyanate can be isolated.

Precursor Synthesis: 2,3-Dimethylbenzamide

2,3-Dimethylbenzamide can be prepared from 2,3-dimethylbenzoic acid or its corresponding acyl chloride or ester through reaction with ammonia or an ammonia equivalent.

Representative Protocol: Modified Hofmann Rearrangement [17]

This modified procedure illustrates the formation of a carbamate from an isocyanate intermediate, which can be adapted for the synthesis of this compound.

-

Reactants and Conditions:

-

Primary amide (e.g., 2,3-dimethylbenzamide)

-

N-Bromosuccinimide (NBS)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Solvent: Methanol (for carbamate formation)

-

Temperature: Reflux

-

-

Procedure Outline:

-

A solution of the primary amide, NBS, and DBU in a suitable solvent is heated. For the isolation of the isocyanate, a non-nucleophilic solvent would be used.

-

The reaction proceeds through the formation of an N-bromoamide, which rearranges to the isocyanate.

-

If performed in the presence of an alcohol like methanol, the isocyanate is trapped to form a carbamate.[17]

-

Caption: Hofmann rearrangement pathway.

The Lossen Rearrangement

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[9][12] The reaction is typically promoted by heat or base.[9]

Precursor Synthesis: 2,3-Dimethylbenzohydroxamic Acid

The starting material for the Lossen rearrangement, 2,3-dimethylbenzohydroxamic acid, can be synthesized from 2,3-dimethylbenzoyl chloride or 2,3-dimethylbenzoic acid.

Representative Protocol: Lossen Rearrangement [9]

-

Procedure Outline:

-

2,3-Dimethylbenzohydroxamic acid is first activated, for example, by acylation of the hydroxyl group.

-

The activated hydroxamic acid derivative is then treated with a base to induce the rearrangement to this compound.

-

Sources

- 1. This compound | C9H9NO | CID 137096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 13. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 2,3-Dimethylphenyl Isocyanate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Nuances of a Substituted Aromatic Isocyanate

In the vast landscape of organic synthesis and drug development, isocyanates represent a class of highly valuable reactive intermediates. Their utility in forming stable urethane and urea linkages is fundamental to the synthesis of a myriad of compounds, from life-saving pharmaceuticals to advanced polymers. However, not all isocyanates are created equal. The reactivity of the isocyanate functional group is exquisitely sensitive to the electronic and steric environment conferred by the substituents on the aromatic ring. This guide focuses on a specific, yet illustrative, example: 2,3-dimethylphenyl isocyanate. By delving into the factors governing its reactivity, we aim to provide a framework for predicting and manipulating the chemical behavior of substituted aromatic isocyanates, a critical skill for any researcher in the chemical sciences.

The Molecular Architecture of this compound: A Prelude to its Reactivity

To comprehend the reactivity of this compound, we must first consider its structure. The molecule consists of a benzene ring substituted with an isocyanate group (-N=C=O) at position 1, and two methyl groups (-CH₃) at positions 2 and 3. This specific arrangement of substituents dictates the electronic and steric landscape of the molecule, which in turn governs the reactivity of the isocyanate group.

Electronic Effects: The two methyl groups are electron-donating groups (EDGs) through an inductive effect. This has the consequence of increasing the electron density on the aromatic ring. This increased electron density is partially delocalized onto the isocyanate group, which slightly reduces the electrophilicity of the carbonyl carbon. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring; however, the presence of EDGs like methyl groups mitigates this effect to some extent.[1]

Steric Effects: The methyl group at the ortho position (position 2) relative to the isocyanate group introduces significant steric hindrance.[1] This bulky group physically obstructs the approach of nucleophiles to the electrophilic carbon of the isocyanate. This steric impediment is a major determinant of the reactivity of this compound, often playing a more significant role than electronic effects in controlling reaction rates.

A comparative analysis with its isomers highlights these effects:

| Isomer | Electronic Effect of Methyl Groups | Steric Hindrance | Expected Relative Reactivity |

| This compound | Electron-donating | High (ortho-substituent) | Lower |

| 2,6-Dimethylphenyl isocyanate | Electron-donating | Very High (two ortho-substituents) | Lowest |

| 3,5-Dimethylphenyl isocyanate | Electron-donating | Low (meta-substituents) | Higher |

| Phenyl isocyanate | (Reference) | None | Highest |

This qualitative comparison underscores the importance of substituent placement in tuning the reactivity of the isocyanate functionality.

Core Reactivity Profile: Reactions with Nucleophiles

The fundamental reaction of an isocyanate is its susceptibility to nucleophilic attack at the central carbon atom of the -N=C=O group. The primary reactions of this compound involve nucleophiles such as alcohols, amines, and water.

Reaction with Alcohols to Form Urethanes

The reaction of this compound with an alcohol yields a urethane linkage. This reaction is of paramount importance in polyurethane chemistry and in the synthesis of various organic molecules.

Mechanism: The reaction proceeds via nucleophilic attack of the alcohol oxygen on the isocyanate carbon, followed by proton transfer.

Caption: Urea formation from this compound and an amine.

Kinetics: This reaction is generally very rapid and often does not require catalysis. [1]The rate is, however, still modulated by the steric hindrance around both the isocyanate and the amine.

Reaction with Water: A Competing Reaction

Water can also act as a nucleophile, reacting with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea.

Mechanism: This two-step process is a common side reaction when working with isocyanates in the presence of moisture.

Caption: Reaction of this compound with water.

Experimental Protocols for Quantifying Reactivity

To quantitatively assess the reactivity of this compound, standardized experimental protocols are essential. The following methods provide robust approaches to determine reaction kinetics.

In-situ FTIR Spectroscopy for Kinetic Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions. [2][3]The strong and distinct absorbance of the isocyanate group's N=C=O stretching vibration (around 2270 cm⁻¹) allows for its concentration to be tracked throughout the reaction. [3] Experimental Workflow:

Caption: Workflow for kinetic analysis using in-situ FTIR spectroscopy.

Detailed Protocol:

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is required.

-

Reagent Preparation:

-

Prepare a standard solution of this compound in a dry, inert solvent (e.g., anhydrous toluene or tetrahydrofuran).

-

Prepare a standard solution of the desired nucleophile (e.g., n-butanol) in the same solvent.

-

-

Reaction Setup:

-

Place the nucleophile solution in a thermostatted reaction vessel equipped with a magnetic stirrer.

-

Immerse the ATR-FTIR probe into the solution.

-

Record a background spectrum.

-

-

Data Acquisition:

-

Inject a known volume of the isocyanate solution into the reaction vessel to initiate the reaction.

-

Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Measure the area of the isocyanate peak at approximately 2270 cm⁻¹ for each spectrum.

-

Plot the natural logarithm of the peak area versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), the slope of this line will be the negative of the pseudo-first-order rate constant.

-

Titration Method for Isocyanate Content Determination

A classic and reliable method for determining the concentration of isocyanate groups is by back-titration. [4][5][6]This method is particularly useful for determining the initial concentration of the isocyanate and for quenching the reaction at specific time points to determine the extent of conversion.

Principle: An excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine) is reacted with the isocyanate. The unreacted amine is then back-titrated with a standard acid solution (e.g., hydrochloric acid).

Experimental Workflow:

Caption: Workflow for determining isocyanate content by titration.

Detailed Protocol:

-

Reagents:

-

Standardized 0.1 M di-n-butylamine in anhydrous toluene.

-

Standardized 0.1 M hydrochloric acid in isopropanol.

-

Bromophenol blue indicator.

-

-

Procedure:

-

Accurately weigh a sample of this compound into a dry Erlenmeyer flask.

-

Add a known excess volume of the standardized di-n-butylamine solution.

-

Stopper the flask and allow it to stand for a specified time (e.g., 15 minutes) to ensure complete reaction.

-

Add a few drops of bromophenol blue indicator.

-

Titrate the solution with the standardized hydrochloric acid solution until the color changes from blue to yellow.

-

-

Blank Determination: Perform a blank titration using the same volume of di-n-butylamine solution without the isocyanate sample.

-

Calculation: The isocyanate content (%NCO) can be calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:

-

V_blank = volume of HCl for the blank titration (mL)

-

V_sample = volume of HCl for the sample titration (mL)

-

N_HCl = normality of the HCl solution

-

4.202 = milliequivalent weight of NCO * 100

-

W_sample = weight of the sample (g)

-

Safety and Handling Considerations

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled. * Irritation: It causes skin and serious eye irritation and may cause respiratory irritation. * Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors.

-

Store in a tightly sealed container in a cool, dry place, away from moisture.

-

Concluding Remarks: A Predictable yet Unique Reagent